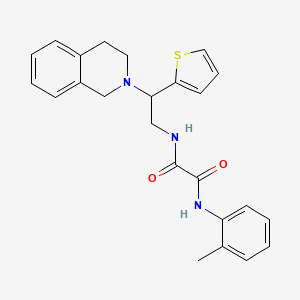
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide: is a compound with a complex molecular structure that combines features of dihydroisoquinoline, thiophene, and oxalamide moieties. This unique combination renders it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the intermediate 3,4-dihydroisoquinoline through the Pictet-Spengler reaction, followed by the attachment of thiophene-2-yl and o-tolyl groups. The final step involves the formation of the oxalamide linkage under mild conditions to avoid any decomposition of sensitive intermediates.
Industrial Production Methods: Industrial synthesis would likely involve optimization of the reaction steps mentioned above to maximize yield and purity. This could include the use of automated synthesis machines and high-throughput screening methods to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring may undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction: The 3,4-dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.
Substitution: Various substitution reactions can occur at the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like m-CPBA for mild oxidation.
Reduction: Use of hydrogen gas with a palladium catalyst for reduction.
Substitution: Halogenation followed by nucleophilic substitution using base catalysts.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Tetrahydro derivatives from reduction.
Substituted thiophene and benzene derivatives from substitution.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential in enzyme inhibition or receptor modulation.
Medicine: Explored as a candidate for drug development due to its unique structure and potential bioactivity.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
Compared to other compounds with similar structures:
3,4-Dihydroisoquinolines: Provides a core structure for a variety of bioactive molecules.
Thiophene Derivatives: Known for their electronic properties and use in materials science.
Oxalamides: Serve as linkers or stabilizers in complex molecular assemblies.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline derivatives
Thiophene-2-carboxamide
N2-(2-Pyridyl)oxalamide
This compound stands out due to its integrated functional groups, making it a versatile tool for diverse scientific applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENLHDCHEPURAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














